molecular formula C5H7IN2O B2557654 2-(4-Iodo-1H-pyrazol-1-yl)ethanol CAS No. 1408334-75-7

2-(4-Iodo-1H-pyrazol-1-yl)ethanol

Cat. No. B2557654
M. Wt: 238.028
InChI Key: BQTYRYUORKTCJO-UHFFFAOYSA-N
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Patent
US09409907B2

Procedure details

A solution of 4-iodo-1H-pyrazole (4.50 g, 23.20 mmol) in DMF (45 mL) was treated with sodium hydride (60% w/w, 1.42 g, 35.5 mmol) at 0° C. and stirred at room temperature. After 1 hour the resulting mixture was treated with 2-bromoethanol (2.5 mL, 35.2 mmol) at 0° C. The resulting mixture was heated to 65° C. for 3 days. The reaction quenched with brine/EtOAc and the aqueous layer extracted with EtOAc. The combined organic layers were washed with water, brine, dried and concentrated. The residue was purified by silica gel column chromatography eluting with 0 to 50% EtOAc in cyclohexane to give the title compound (3.55 g, 64%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Yield
64%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[H-].[Na+].Br[CH2:10][CH2:11][OH:12]>CN(C=O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:10][CH2:11][OH:12])[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Quantity
1.42 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
BrCCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated to 65° C. for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction quenched with brine/EtOAc
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 0 to 50% EtOAc in cyclohexane

Outcomes

Product
Name
Type
product
Smiles
IC=1C=NN(C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 3.55 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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